N-Cyanomethanimidic methyl ester
Description
N-Cyanomethanimidic methyl ester is a specialized organic compound belonging to the class of imidic acid esters. Its structure features a cyano group (-CN) attached to a methanimidic acid backbone, with a methyl ester functional group. This compound is synthesized via the reaction of orthoacetic acid esters with cyanamide in an alcoholic solution using an acid catalyst, yielding high purity and efficiency . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in nucleophilic and condensation reactions.
Properties
CAS No. |
51688-22-3 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
methyl N-cyanomethanimidate |
InChI |
InChI=1S/C3H4N2O/c1-6-3-5-2-4/h3H,1H3 |
InChI Key |
ODSJRSDWANAFRF-UHFFFAOYSA-N |
SMILES |
COC=NC#N |
Canonical SMILES |
COC=NC#N |
Other CAS No. |
51688-22-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl N-Cyanoethanimidate
Molecular Formula: C₅H₈N₂O Molecular Weight: 112.13 g/mol Synthesis: Ethyl N-cyanoethanimidate is synthesized through analogous methods to N-cyanomethanimidic methyl ester, substituting methanol with ethanol in the reaction . Applications: Widely used as an intermediate in pharmaceuticals and agrochemicals. Key Differences:
- The ethyl ester group increases molecular weight by 14.03 g/mol compared to the methyl ester.
Methyl N-((Methylcarbamoyl)Oxy)Thioacetimidate
Molecular Formula : C₅H₁₀N₂O₂S
Molecular Weight : 162.21 g/mol
Structure : Incorporates a thioacetimidate group and a methylcarbamoyloxy substituent, enhancing electrophilicity.
Applications : Used in specialized syntheses, particularly where sulfur-containing intermediates are required.
Key Differences :
- The addition of a sulfur atom and carbamoyl group increases molecular complexity and weight.
- Enhanced reactivity in thiol-based reactions compared to N-cyanomethanimidic esters.
Ethyl Cyanoacetate
Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.13 g/mol Structure: A cyano-substituted acetate ester, lacking the imidic acid backbone. Applications: Utilized in the synthesis of dyes, pharmaceuticals, and polymers. Key Differences:
- The absence of the imidic acid structure reduces its utility in reactions requiring tautomeric stabilization.
- Ethyl cyanoacetate is more hydrolytically stable but less reactive in imine-forming reactions .
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Synthetic Efficiency: The acid-catalyzed reaction of orthoacetic esters with cyanamide provides N-cyanomethanimidic esters in high yields (≥85%) with minimal byproducts, making it industrially scalable .
- Reactivity Profile : The methyl ester’s smaller alkyl group enhances electrophilicity compared to ethyl analogs, favoring faster reaction kinetics in nucleophilic substitutions.
- Safety Considerations: Limited toxicological data exist for this compound, necessitating caution in handling.
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